ZAPA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

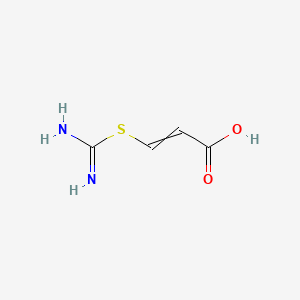

3-carbamimidoylsulfanylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYNZJBVNYDZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CSC(=N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZAPA compound mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of ZAPA/ZapA

Introduction

The term "this compound" is associated with two distinct molecules in scientific literature, each with a unique mechanism of action in different biological contexts. This guide provides a comprehensive overview of both the GABA agonist this compound, a compound with potential applications in neuropharmacology and as an anthelmintic, and the bacterial protein this compound, a key player in cell division and a virulence factor in certain pathogens. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanisms of action, experimental protocols, and available quantitative data for both entities.

Part 1: The GABA Agonist this compound

(Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride

Core Mechanism of Action

This compound is a potent agonist of the γ-aminobutyric acid (GABA) type-A (GABA-A) receptor. GABA-A receptors are ligand-gated ion channels that, upon activation, primarily conduct chloride ions (Cl⁻) into the neuron. This influx of negative ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect on neurotransmission. This compound mimics the action of the endogenous neurotransmitter GABA, binding to the GABA-A receptor and inducing a conformational change that opens the ion channel. Its notable efficacy has been demonstrated in the neuromuscular system of the nematode Ascaris, where it induces muscle relaxation.

Quantitative Data

Specific binding affinities (Kᵢ) and functional potencies (EC₅₀) for this compound at various GABA-A receptor subtypes are not extensively detailed in the readily available literature. However, its potency is reported to be comparable to that of GABA in the Ascaris muscle preparation.

| Parameter | Value | Species/System | Reference |

| Potency | Comparable to GABA | Ascaris muscle cells | General literature |

Signaling Pathway Diagram

Caption: Signaling pathway of GABA-A receptor activation by this compound.

Experimental Protocols

1. GABA-A Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound like this compound for the GABA-A receptor, using a radiolabeled ligand.

Materials:

-

Rat brain tissue (cerebellum or cortex)

-

[³H]Muscimol (radioligand)

-

Unlabeled GABA (for non-specific binding determination)

-

Test compound (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Polypropylene assay tubes

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA.

-

Resuspend the final pellet in a known volume of buffer to achieve a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add buffer, [³H]Muscimol (at a concentration near its Kₔ), and the membrane preparation.

-

Non-specific Binding: Add buffer, [³H]Muscimol, a high concentration of unlabeled GABA (e.g., 1 mM), and the membrane preparation.

-

Competitive Binding: Add buffer, [³H]Muscimol, varying concentrations of this compound, and the membrane preparation.

-

Incubate all tubes at 4°C for a specified time (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]Muscimol binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

2. Electrophysiological Recording in Ascaris Muscle

This protocol describes a two-microelectrode current-clamp technique to measure the effect of this compound on the membrane potential of Ascaris somatic muscle cells.[1]

Materials:

-

Adult Ascaris suum

-

Dissection dish

-

Ascaris saline solution

-

Glass microelectrodes (filled with 3 M KCl)

-

Micromanipulators

-

Amplifier for current-clamp recording

-

Data acquisition system

-

Perfusion system

-

This compound solution of known concentration

Procedure:

-

Preparation of Ascaris Muscle:

-

Dissect an adult Ascaris suum to expose the somatic muscle cells.

-

Pin the preparation to the bottom of a dissection dish and perfuse with Ascaris saline.

-

-

Electrophysiological Recording:

-

Using micromanipulators, impale a single muscle cell with two glass microelectrodes. One electrode is for recording membrane potential, and the other is for injecting current.

-

Allow the cell's resting membrane potential to stabilize.

-

Switch the perfusion to a saline solution containing a known concentration of this compound.

-

Record the change in membrane potential in response to this compound application. An agonist effect will be observed as a hyperpolarization (more negative membrane potential).

-

To determine the dose-response relationship, apply increasing concentrations of this compound and record the corresponding changes in membrane potential.

-

-

Data Analysis:

-

Measure the peak change in membrane potential at each this compound concentration.

-

Plot the change in membrane potential against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal curve to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

-

Part 2: The Bacterial Protein this compound

Core Mechanism of Action

In the realm of microbiology, this compound is a protein with a dual role. Firstly, it is a crucial component of the bacterial cell division machinery, where it interacts with the FtsZ protein to promote the formation and stability of the Z-ring, a structure essential for cytokinesis. This compound achieves this by bundling FtsZ protofilaments. Secondly, in pathogenic bacteria such as Proteus mirabilis, this compound functions as a virulence factor. It is a secreted metalloprotease that can degrade a wide range of host proteins, including immunoglobulins (IgA and IgG) and antimicrobial peptides, thereby helping the bacterium to evade the host immune system.

Quantitative Data

| Parameter | Value/Observation | Species/System | Reference |

| Cellular Concentration | Approx. 5.4 µM (similar to FtsZ) | E. coli | [2] |

| Substrates (as a protease) | IgA, IgG, Complement C1q & C3, Collagen, Fibronectin, Actin, human β-defensin 1 (hBD1), LL-37 | Proteus mirabilis | [3][4] |

| Effect on hBD1 activity | >7-fold reduction in antimicrobial activity (LD₅₀ increased from 1.68 µM to >13 µM) | E. coli D31 (assay system) | [3] |

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Role of this compound in bacterial Z-ring formation.

Caption: Experimental workflow for a this compound protease activity assay.

Experimental Protocols

1. FtsZ-ZapA Interaction Analysis by Electron Microscopy

This protocol describes how to visualize the bundling of FtsZ protofilaments by this compound using negative stain transmission electron microscopy (TEM).

Materials:

-

Purified FtsZ and this compound proteins

-

Polymerization buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP solution

-

Carbon-coated copper grids

-

Uranyl acetate solution (2% w/v)

-

Transmission electron microscope

Procedure:

-

Protein Preparation:

-

Prepare solutions of FtsZ and this compound in polymerization buffer to the desired final concentrations (e.g., 8.3 µM FtsZ and 4.1 µM this compound).[5]

-

-

Polymerization Reaction:

-

Grid Preparation and Staining:

-

Apply a small volume (e.g., 3-5 µL) of the reaction mixture to a glow-discharged carbon-coated copper grid.

-

Allow the sample to adsorb for approximately 1 minute.

-

Blot off the excess liquid with filter paper.

-

Wash the grid by briefly touching it to a drop of deionized water.

-

Stain the grid by applying a drop of 2% uranyl acetate solution for 30-60 seconds.

-

Blot off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grid using a transmission electron microscope at an appropriate magnification.

-

Acquire images of the FtsZ filaments, observing for the formation of bundles in the presence of this compound compared to FtsZ alone.

-

2. This compound Protease Activity Assay

This protocol provides a general method for assessing the proteolytic activity of this compound against a protein substrate.

Materials:

-

Purified this compound from Proteus mirabilis

-

Protein substrate (e.g., human IgA, casein)

-

Reaction buffer (e.g., Tris-HCl or PBS, pH 7.4)

-

Trichloroacetic acid (TCA) or SDS-PAGE loading buffer to stop the reaction

-

SDS-PAGE gels, electrophoresis apparatus, and staining reagents (e.g., Coomassie Blue)

-

Incubator or water bath at 37°C

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the protein substrate (at a concentration of 100-125 µM) and purified this compound (e.g., 20 nM) in the reaction buffer.[4]

-

Prepare a control tube containing the substrate and buffer but no this compound.

-

-

Incubation:

-

Incubate the reaction and control tubes at 37°C for a specified time course (e.g., 0, 1, 4, and 16 hours).

-

-

Reaction Termination and Analysis:

-

For SDS-PAGE analysis:

-

At each time point, take an aliquot of the reaction and stop it by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Run the samples on an SDS-PAGE gel.

-

Stain the gel with Coomassie Blue to visualize the protein bands. Proteolytic activity is indicated by the disappearance of the substrate band and the appearance of lower molecular weight degradation products over time.

-

-

For quantitative analysis of released peptides (using a substrate like azocasein):

-

Stop the reaction by adding TCA to precipitate the undigested substrate.

-

Centrifuge to pellet the precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 440 nm for the colored product released from azocasein). The increase in absorbance is proportional to the protease activity.

-

-

References

ZAPA Protein: A Key Regulator of Bacterial Cell Division, Not a Component of the Nervous System

A comprehensive review of current scientific literature reveals no evidence of a protein named ZAPA (Z-ring associated protein A) having a function within the nervous system of any eukaryotic organism. Instead, this compound is a well-characterized protein in bacteria, where it plays a critical role in the process of cell division.

This guide will elucidate the established function of this compound in bacteria, as the initial query about its role in the nervous system appears to be based on a misunderstanding of its biological context. We will provide an in-depth look at its mechanism of action, its interaction with other proteins, and the experimental methods used to study it.

Core Function of this compound in Bacteria

This compound is a crucial component of the bacterial cell division machinery, known as the divisome. Its primary function is to stabilize the formation of the Z-ring, a structure composed of polymerized FtsZ protein, which is a homolog of eukaryotic tubulin. The Z-ring forms at the future site of cell division and constricts to divide the cell into two daughter cells.

This compound contributes to this process in several ways:

-

Bundling and Stabilization of FtsZ Filaments: this compound cross-links adjacent FtsZ protofilaments, promoting their bundling and enhancing the stability of the Z-ring.[1] This ensures that the Z-ring is a robust structure capable of generating the force needed for cytokinesis.

-

Cooperative Binding: The interaction between this compound and FtsZ is cooperative. The binding of one this compound molecule to an FtsZ filament increases the affinity for subsequent this compound molecules to bind, leading to a rapid and efficient assembly of the Z-ring.[2][3][4]

-

Dynamic Interaction: The binding of this compound to FtsZ is a dynamic process, with repeated association and dissociation. This dynamic nature is thought to be important for the remodeling and constriction of the Z-ring during cell division.[2][4]

The this compound-FtsZ Signaling Pathway in Bacterial Cell Division

The interaction between this compound and FtsZ is a key regulatory step in bacterial cell division. The current understanding of this pathway is that FtsZ monomers polymerize into protofilaments at the mid-cell, guided by other spatial regulation proteins. This compound is then recruited to these filaments.

Below is a diagram illustrating the simplified signaling and assembly pathway involving this compound:

Quantitative Data on this compound-FtsZ Interaction

While extensive quantitative data would be part of a full technical guide, the following table summarizes the types of quantitative information available in the literature regarding the this compound-FtsZ interaction.

| Parameter | Description | Organism | Significance |

| Binding Affinity (Kd) | The dissociation constant, which measures the strength of the binding between this compound and FtsZ. | Escherichia coli, Bacillus subtilis | A lower Kd indicates a stronger binding affinity, which is crucial for the stability of the Z-ring. |

| Stoichiometry | The ratio of this compound to FtsZ molecules in the complex. | Escherichia coli | Understanding the stoichiometry helps in modeling the structure of the Z-ring. |

| Polymerization Dynamics | The rate of FtsZ polymerization and bundling in the presence and absence of this compound. | Various bacteria | Demonstrates the catalytic role of this compound in accelerating the formation of the Z-ring. |

Experimental Protocols for Studying this compound Function

The function of this compound and its interaction with FtsZ have been elucidated through a variety of in vitro and in vivo experiments.

1. In Vitro Reconstitution Assays:

-

Objective: To directly observe the effect of this compound on FtsZ polymerization and bundling.

-

Methodology:

-

Purify FtsZ and this compound proteins.

-

Induce FtsZ polymerization by adding GTP.

-

Add purified this compound to the polymerized FtsZ.

-

Observe the formation of FtsZ bundles using techniques such as light scattering, sedimentation assays, or electron microscopy.

-

2. Yeast Two-Hybrid Analysis:

-

Objective: To confirm the direct protein-protein interaction between this compound and FtsZ.

-

Methodology:

-

Create two fusion proteins: one with the DNA-binding domain of a transcription factor fused to FtsZ, and another with the activation domain of the same transcription factor fused to this compound.

-

Co-express both fusion proteins in a yeast reporter strain.

-

If this compound and FtsZ interact, the DNA-binding and activation domains are brought into proximity, activating the transcription of a reporter gene (e.g., HIS3, lacZ), which can be assayed.

-

3. Fluorescence Microscopy in Live Bacteria:

-

Objective: To visualize the localization of this compound and FtsZ within living bacterial cells.

-

Methodology:

-

Create fluorescently tagged versions of this compound and FtsZ (e.g., this compound-GFP, FtsZ-mCherry).

-

Express these fusion proteins in bacteria.

-

Use fluorescence microscopy to observe the co-localization of this compound and FtsZ at the Z-ring during different stages of the cell cycle.

-

Below is a workflow diagram for a typical in vitro reconstitution experiment to study the this compound-FtsZ interaction.

Conclusion for Drug Development Professionals

The critical role of the this compound-FtsZ interaction in bacterial cell division makes it a potential target for the development of novel antibiotics.[5] Disrupting this interaction could inhibit bacterial proliferation. Understanding the structural basis of how this compound binds to FtsZ can aid in the rational design of small molecules that specifically block this interaction, offering a new avenue for antimicrobial drug discovery. The lack of a homologous system in eukaryotes, and specifically in the nervous system, suggests that such drugs would likely have high specificity for bacteria with minimal off-target effects in humans.

References

ZAPA: A Technical Guide to a Selective GABA-A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid, commonly known as ZAPA, is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor. As an isothiouronium analog of GABA, this compound's rigid structure, conferred by a Z-substituted carbon-carbon double bond, contributes to its high affinity and efficacy, particularly at low-affinity GABA-A receptor sites. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and its mechanism of action. The information presented herein is intended to support further research and development of novel therapeutics targeting the GABAergic system.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its diverse subunit composition gives rise to a variety of receptor subtypes with distinct pharmacological properties, making it a key target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound has emerged as a valuable pharmacological tool for probing the function of these receptors. Its potency, which is greater than that of the endogenous ligand GABA and the classic agonist muscimol at certain receptor populations, makes it a subject of significant interest. This guide summarizes the core knowledge on this compound, with a focus on quantitative data, experimental methodologies, and the molecular pathways it modulates.

Pharmacological Profile of this compound

This compound's primary mechanism of action is the direct activation of GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This inhibitory effect underlies its pharmacological profile.

Quantitative Pharmacological Data

While extensive quantitative data on this compound's activity across a wide range of specific GABA-A receptor subunit combinations is limited in publicly accessible literature, the following tables summarize the available information.

| Compound | Assay | Preparation | Parameter | Value | Reference |

| This compound | GABA Uptake | Rat Cortical Slices | Km | 89 µM | [1] |

| GABA | GABA Uptake | Rat Cortical Slices | Km | 26 µM | [1] |

Table 1: this compound Affinity for the Neuronal GABA Uptake System.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological activity of this compound. These protocols are based on established techniques in the field of GABA-A receptor research.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol).

Materials:

-

Synaptic membrane preparation from rat brain tissue

-

Radioligand: [3H]GABA or [3H]muscimol

-

Unlabeled this compound (competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of unlabeled GABA)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the synaptic membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a series of tubes, combine the synaptic membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled GABA).

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional activity (EC50 and efficacy) of this compound on specific GABA-A receptor subunit combinations expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)

-

This compound solutions of varying concentrations

-

Recording solution (e.g., ND96)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microelectrodes filled with KCl

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Apply increasing concentrations of this compound to the oocyte via the perfusion system.

-

Data Acquisition: Record the inward current elicited by this compound at each concentration.

-

Data Analysis: Plot the peak current response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (efficacy).

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

Activation of the GABA-A receptor by this compound initiates a cascade of events, beginning with the influx of chloride ions. This can have further downstream consequences, including changes in intracellular calcium and activation of protein kinases.

Caption: this compound-mediated GABA-A receptor signaling pathway.

Experimental Workflow for this compound Characterization

The logical flow for characterizing a novel GABA-A receptor agonist like this compound involves a series of in vitro experiments.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a valuable pharmacological tool for the study of GABA-A receptors. Its high potency and selectivity for certain receptor populations make it an important compound for dissecting the complex roles of GABAergic inhibition in the nervous system. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to advance our understanding of GABA-A receptor pharmacology and to develop novel therapeutics for a variety of neurological and psychiatric conditions. Further research is warranted to fully elucidate the selectivity profile of this compound across the diverse array of GABA-A receptor subtypes and to explore its therapeutic potential.

References

The Pharmacological Profile of (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid (Thio-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid, commonly referred to as Thio-2, has emerged as a compound of interest in the context of castration-resistant prostate cancer (CRPC). Its primary mechanism of action involves the suppression of androgen receptor (AR) signaling, a key pathway in the progression of this disease. While initially investigated as a potential inhibitor of the BCL-2-associated athanogene-1 (BAG-1), recent evidence suggests that its anti-tumor effects may be independent of direct BAG-1 inhibition. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of Thio-2, including its mechanism of action, effects on signaling pathways, and available experimental data. The information is presented to support further research and drug development efforts in the field of oncology.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. The androgen receptor (AR) is a critical driver of prostate cancer growth and survival. Therapies targeting the AR signaling pathway are the cornerstone of treatment for advanced prostate cancer. However, resistance to these therapies inevitably develops, leading to castration-resistant prostate cancer (CRPC). Thio-2 has been identified as a molecule that can suppress AR signaling, offering a potential new therapeutic avenue for CRPC.

Mechanism of Action

The principal pharmacological effect of Thio-2 is the inhibition of the androgen receptor (AR) signaling pathway.[1] This is a crucial pathway for the growth and progression of prostate cancer, even in the castration-resistant state. While the precise molecular target of Thio-2 is still under investigation, its ability to suppress AR activity has been demonstrated in preclinical models of CRPC.

Initially, Thio-2 was postulated to exert its effects through the inhibition of BCL-2-associated athanogene-1 (BAG-1) isoforms.[1] BAG-1 is a co-chaperone that can modulate AR activity. However, subsequent research has shown that the genomic abrogation of BAG-1 isoforms does not replicate the phenotype observed with Thio-2 treatment, suggesting that Thio-2 may act through a BAG-1 independent mechanism.[1] Further studies are required to fully elucidate the direct molecular interactions of Thio-2 that lead to the downstream inhibition of AR signaling.

Pharmacological Effects

The primary pharmacological effect of Thio-2 is the suppression of key signaling pathways involved in the development and progression of castration-resistant prostate cancer (CRPC).

-

Inhibition of Androgen Receptor (AR) Signaling: Thio-2 has been shown to suppress AR signaling, a critical pathway for the growth of prostate cancer cells.[1]

-

Reduction of Tumor Growth: In preclinical models, Thio-2 has demonstrated the ability to reduce the growth of treatment-resistant prostate cancer cell lines and patient-derived models.[1]

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the pharmacological profile of Thio-2. Specific values for binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) have not been reported in the reviewed literature. Furthermore, detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), are not available.

Experimental Protocols

The following are generalized descriptions of key experimental protocols relevant to the evaluation of compounds like Thio-2, based on the methodologies described in the available literature.

Cell Viability Assay

This protocol is a generalized method for assessing the effect of a compound on cell viability.

-

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Thio-2 or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.

-

Data Analysis: Normalize the results to the vehicle-treated control wells and plot the data to determine the concentration at which Thio-2 inhibits cell viability.

In Vivo Tumor Growth Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of an anticancer compound in a xenograft model.

-

Animal Model: Utilize immunodeficient mice (e.g., NOD-scid IL2Rgammanull).

-

Tumor Implantation: Subcutaneously implant human prostate cancer cells or patient-derived xenograft (PDX) fragments into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size, randomize the mice into treatment and control groups.

-

Compound Administration: Administer Thio-2 or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule.

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Signaling Pathways and Visualizations

The primary signaling pathway modulated by Thio-2 is the Androgen Receptor (AR) signaling pathway.

Caption: Postulated mechanism of Thio-2 on the Androgen Receptor signaling pathway.

Caption: A generalized experimental workflow for the evaluation of Thio-2.

Conclusion and Future Directions

(Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid (Thio-2) represents a promising scaffold for the development of novel therapeutics for castration-resistant prostate cancer through its ability to suppress androgen receptor signaling. However, significant gaps in our understanding of its pharmacological profile remain. Future research should focus on:

-

Target Deconvolution: Identifying the direct molecular target(s) of Thio-2 to fully elucidate its mechanism of action.

-

Quantitative Pharmacological Characterization: Determining the binding affinity, potency, and efficacy of Thio-2 through in vitro assays to establish a clear dose-response relationship.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME studies to understand the in vivo behavior of the compound and to guide dose selection and formulation development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Thio-2 to optimize its potency, selectivity, and pharmacokinetic properties.

Addressing these knowledge gaps will be crucial for the potential clinical translation of Thio-2 or its derivatives as a novel treatment for CRPC.

References

ZAPA: A Potent GABA Agonist - A Technical Guide

[Date]

Executive Summary

This whitepaper provides a comprehensive technical overview of the discovery, history, and pharmacological characterization of the compound ZAPA, also known as (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid. This compound has been identified as a potent agonist of the γ-aminobutyric acid (GABA) receptor, with early research highlighting its significant activity, particularly at GABA receptors in the nematode Ascaris suum. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of GABAergic systems. It consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visualizations of relevant pathways and workflows.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system of vertebrates and plays a crucial role in regulating neuronal excitability in invertebrates. The discovery of selective agonists and antagonists for GABA receptors has been instrumental in understanding the physiological roles of these receptors and in the development of therapeutic agents. This compound, an isothiouronium analogue of GABA, emerged as a significant research tool due to its high potency as a GABA agonist. This document traces the origins of this compound, its chemical synthesis, and its detailed pharmacological profile.

Discovery and History

The discovery of this compound is credited to a team of researchers at the University of Southampton, with Emeritus Professor Robert Walker and Professor Lindy Holden-Dye being key figures in its initial characterization. Their work in the late 1980s focused on the pharmacology of GABA receptors in the parasitic nematode Ascaris suum, a model organism for studying anthelmintic drug action.

In a seminal 1988 publication, Holden-Dye and Walker reported that this compound was a potent agonist at the GABA receptors of Ascaris muscle cells, demonstrating an efficacy comparable to that of GABA itself. This was a significant finding, as the pharmacology of this invertebrate GABA receptor did not fit neatly into the established GABAA and GABAB receptor classification of vertebrates. The potent action of this compound on this unique receptor subtype opened new avenues for research into the diversity of GABAergic systems and provided a lead compound for the potential development of novel anthelmintics.

Chemical Synthesis

Radiolabeling of this compound:

[¹⁴C]this compound has been synthesized from [¹⁴C]thiourea, indicating a direct reaction between thiourea and a propiolic acid derivative. It is plausible that the general synthesis follows a similar pathway, as outlined in the workflow below.

In-Depth Technical Guide to Zaprinast (ZAPA) and its Interaction with Phosphodiesterase 5 (PDE5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Zaprinast (ZAPA), a phosphodiesterase 5 (PDE5) inhibitor. The document delves into the quantitative aspects of this interaction, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways and conceptual frameworks through diagrams.

Introduction: The "this compound Receptor" - Understanding the Target

The term "this compound receptor" colloquially refers to the binding site of Zaprinast, which is the catalytic site of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1] Zaprinast was a precursor in the development of more potent and selective PDE5 inhibitors like sildenafil (Viagra).[2] PDE5 is a crucial enzyme in various physiological processes as it specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key intracellular second messenger.[1] By inhibiting PDE5, Zaprinast leads to an accumulation of cGMP, thereby modulating downstream signaling pathways.

The cGMP Signaling Pathway and the Role of PDE5

The nitric oxide (NO)-cGMP signaling pathway is fundamental in regulating a wide array of physiological functions, including smooth muscle relaxation, platelet aggregation, and neuronal communication. The pathway is initiated by the production of NO, which then stimulates soluble guanylate cyclase (sGC) to synthesize cGMP from guanosine triphosphate (GTP). cGMP, in turn, activates cGMP-dependent protein kinase G (PKG), leading to the phosphorylation of various downstream targets that elicit a cellular response.

The concentration of cGMP is tightly regulated by the activity of phosphodiesterases, with PDE5 being a key enzyme responsible for its degradation back to the inactive 5'-GMP.[3] The inhibition of PDE5 by molecules like Zaprinast disrupts this degradation, leading to elevated intracellular cGMP levels and a prolonged cellular response.

Binding Affinity of Zaprinast to PDE5

The binding affinity of Zaprinast to PDE5 has been characterized using various in vitro assays, with the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) being key quantitative measures. Zaprinast is a competitive inhibitor of PDE5, meaning it binds to the same catalytic site as the natural substrate, cGMP.[4]

Table 1: Binding Affinity of Zaprinast for PDE5 and other PDEs

| Compound | Target | IC50 (µM) | Ki (nM) | Notes |

| Zaprinast | PDE5 | 0.76 | 130 | Moderately potent and selective inhibitor.[2][4] |

| Zaprinast | PDE6 | 0.15 | - | Higher affinity for PDE6 compared to PDE5.[2] |

| Zaprinast | PDE9 | 29.0 | - | Weaker inhibition of PDE9.[2] |

| Zaprinast | PDE11 | 12.0 | - | Weaker inhibition of PDE11.[2] |

| Sildenafil | PDE5 | - | 1 | A more potent and selective PDE5 inhibitor for comparison.[4] |

Kinetics of Zaprinast Binding to PDE5

The relationship between affinity (Kd), association rate (k_on), and dissociation rate (k_off) is a fundamental concept in receptor pharmacology. A high affinity can be the result of a fast association rate, a slow dissociation rate, or a combination of both.

Experimental Protocols

The determination of binding affinity and kinetics of small molecule inhibitors like Zaprinast with their target enzymes relies on a variety of in vitro techniques. Below are detailed methodologies for two commonly employed assays.

Radioligand Binding Assay

This technique is used to determine the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (Ki) of Zaprinast for PDE5.

Materials:

-

Purified recombinant human PDE5

-

[³H]-sildenafil or another suitable radiolabeled PDE5 inhibitor

-

Zaprinast

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microtiter plate, combine the assay buffer, a fixed concentration of [³H]-sildenafil (typically at or below its Kd), and varying concentrations of Zaprinast.

-

Enzyme Addition: Initiate the binding reaction by adding purified PDE5 to each well.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Zaprinast concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Zaprinast - Wikipedia [en.wikipedia.org]

- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding ZAPA's Effect on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZAPA, or (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, is a potent agonist of GABA receptors. While its effects have been primarily characterized in invertebrate systems, this guide provides a comprehensive overview of its known actions and outlines standard experimental protocols for investigating its potential impact on vertebrate neuronal excitability. The significant lack of published data on this compound's effects in mammalian neurons necessitates a forward-looking approach, presenting established methodologies for the characterization of GABAergic compounds. This document is intended to serve as a foundational resource for researchers seeking to explore the neuropharmacological profile of this compound and similar molecules.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its effects are predominantly mediated by ionotropic GABA-A receptors, which are ligand-gated chloride channels.[1][2] Upon activation, these receptors typically allow an influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in the likelihood of action potential firing.

This compound has been identified as a potent agonist at GABA receptors, with studies in the nematode Ascaris suum demonstrating an efficacy equal to that of GABA itself in inducing muscle hyperpolarization and relaxation.[3][4] This potent activity in an invertebrate model suggests that this compound may also modulate neuronal excitability in vertebrate systems. However, to date, there is a conspicuous absence of published research detailing the electrophysiological effects of this compound on vertebrate neurons.

This guide summarizes the available quantitative data from invertebrate studies and provides detailed, standardized experimental protocols for the investigation of this compound's effects on vertebrate neuronal excitability using whole-cell patch-clamp electrophysiology. Furthermore, it includes visualizations of the canonical GABA-A receptor signaling pathway and a typical experimental workflow for the characterization of a novel GABAergic compound.

Quantitative Data on this compound's Effects (Invertebrate Model)

The primary quantitative data for this compound's agonistic activity comes from studies on the somatic muscle cells of the nematode Ascaris suum. These studies have established this compound as a potent activator of GABA receptors, comparable in efficacy to GABA.

| Parameter | Value/Observation | Organism/Preparation | Reference |

| Agonist Potency | As potent as GABA | Ascaris suum somatic muscle cells | [3][4] |

| Effect | Mediates membrane hyperpolarization and muscle relaxation | Ascaris suum somatic muscle cells | [3] |

| Receptor Type | Atypical GABA receptor (not classic GABA-A or GABA-B) | Ascaris suum somatic muscle cells | [3] |

Note: Specific EC50 or IC50 values for this compound on vertebrate neuronal receptors are not available in the current literature.

Proposed Experimental Protocols for Vertebrate Neurons

The following protocols describe standard methodologies used to characterize the effects of a GABA-A receptor agonist on vertebrate neurons. These are presented as a guide for the prospective investigation of this compound.

Whole-Cell Patch-Clamp Recordings from Cultured Hippocampal Neurons

This protocol is designed to measure the direct effect of this compound on the membrane potential and ion currents of individual neurons in a controlled environment.

I. Cell Preparation:

-

Primary hippocampal neurons are harvested from E18 mouse or rat embryos and plated on poly-D-lysine coated coverslips.

-

Neurons are maintained in a neurobasal medium supplemented with B27 and glutamine for 12-17 days in vitro (DIV) to allow for maturation and synapse formation.

II. Recording Solutions:

-

External Solution (aCSF): Composed of (in mM): 140 NaCl, 4.7 KCl, 2.52 CaCl2, 1.2 MgCl2, 11 glucose, and 5 HEPES. The pH is adjusted to 7.4 with NaOH. To isolate GABAergic currents, excitatory neurotransmission is blocked with 2 mM kynurenic acid.

-

Internal (Pipette) Solution: For recording GABA-A receptor currents, a cesium-based solution is used to block potassium channels. Composition (in mM): 120 CsCl, 1 MgCl2, 11 EGTA, 30 KOH, 10 HEPES, 1 CaCl2, and 2 K2ATP. The pH is adjusted to 7.2 with CsOH.

III. Electrophysiological Recording:

-

Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with aCSF.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and mounted on a micromanipulator.

-

A gigaohm seal is formed between the pipette tip and the membrane of a selected neuron.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

Voltage-Clamp Recordings: Neurons are held at a membrane potential of -60 mV. This compound is applied at varying concentrations via the perfusion system. The resulting inward chloride currents are recorded. A dose-response curve can be generated by normalizing the current at each concentration to the maximal response.

-

Current-Clamp Recordings: The neuron's membrane potential is monitored without voltage control. Application of this compound is expected to cause hyperpolarization. The magnitude of this change in membrane potential can be quantified at different this compound concentrations.

Recordings from Acute Brain Slices

This protocol allows for the study of this compound's effects in a more intact neural circuit.

I. Slice Preparation:

-

A mouse or rat (P14-P21) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated slicing solution.

-

Coronal or sagittal slices (300 µm thick) of the hippocampus or cortex are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at 32-34°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.

II. Electrophysiological Recording:

-

A single slice is transferred to the recording chamber and submerged in continuously flowing, oxygenated aCSF.

-

Neurons in the desired region (e.g., CA1 pyramidal layer of the hippocampus) are visualized using differential interference contrast (DIC) microscopy.

-

Whole-cell patch-clamp recordings are performed as described in section 3.1.

-

To study the effect on synaptic transmission, spontaneous inhibitory postsynaptic currents (sIPSCs) can be recorded. The frequency and amplitude of sIPSCs in the presence of this compound can be compared to baseline.

Visualizations

GABA-A Receptor Signaling Pathway

Caption: this compound's proposed mechanism of action at the GABA-A receptor.

Experimental Workflow for Characterizing a GABA Agonist

Caption: Workflow for electrophysiological characterization of this compound.

Conclusion and Future Directions

This compound is a potent GABA receptor agonist in invertebrate preparations, yet its effects on vertebrate neuronal excitability remain uncharacterized. This guide provides the foundational knowledge and detailed experimental frameworks necessary to bridge this significant gap in the literature. The proposed patch-clamp electrophysiology protocols offer a direct means to quantify this compound's impact on neuronal membrane potential and synaptic transmission. Future research should focus on determining the dose-response relationship of this compound at mammalian GABA-A receptors, identifying the specific subunit compositions it may preferentially target, and exploring its potential as a modulator of neuronal network activity in various brain regions. Such studies are essential for understanding the full pharmacological profile of this compound and its potential therapeutic applications.

References

- 1. youtube.com [youtube.com]

- 2. GABA - Wikipedia [en.wikipedia.org]

- 3. This compound, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, a potent agonist at GABA-receptors on the Ascaris muscle cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, a potent agonist at GABA-receptors on the Ascaris muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of ZAPA with GABA Receptor Subunits

Audience: Researchers, scientists, and drug development professionals.

Introduction to GABA Receptors and ZAPA

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its effects are mediated by two main classes of receptors: the ionotropic GABAA and GABAC (now classified as GABAA-ρ) receptors, and the metabotropic GABAB receptors. GABAA receptors are ligand-gated chloride ion channels that are the primary targets for a wide range of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics. These receptors are pentameric structures assembled from a large family of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), with the specific subunit composition determining the receptor's pharmacological and physiological properties.

This compound ((Z)-3-[(aminoiminomethyl)thio]prop-2-enoic acid) is a potent GABA receptor agonist. While its detailed interaction with specific mammalian GABAA receptor subunit combinations is not extensively documented, studies on its structural analogues have shown them to be potent GABAA agonists[1]. Research has demonstrated this compound's high efficacy at GABA receptors in the nematode Ascaris suum, where it is as potent as GABA itself[2][3][4][5].

This guide will delve into the known pharmacology of agonists at different GABA receptor subunits, providing a framework for understanding how a compound like this compound might interact with these diverse receptor subtypes.

GABA Receptor Subtypes and Agonist Selectivity

The heterogeneity of GABAA receptor subunits allows for a vast number of different receptor combinations, each with a unique pharmacological profile. The affinity and efficacy of an agonist can vary significantly depending on the α, β, and γ (or other) subunits present in the receptor complex.

Data Presentation: Agonist Affinity and Efficacy at Various GABAA Receptor Subtypes

While specific quantitative data for this compound is unavailable, the following table summarizes the affinities (Ki, IC50) and efficacies (EC50, Imax) of other key GABAA receptor agonists at different subunit combinations to illustrate the principles of subtype selectivity.

| Agonist | Receptor Subtype | Affinity (Ki or IC50, nM) | Efficacy (EC50, µM or Imax) | Reference |

| GABA | α1β2γ2 | ~1,400 | ~1.1 | [6] |

| GABA | α2β2γ2 | ~2,700 | ~5.8 | [6] |

| GABA | α3β2γ2 | ~11,000 | ~19 | [6] |

| GABA | α5β2γ2 | ~1,700 | ~1.1 | [6] |

| Muscimol | α1β2γ2 | ~20 | ~0.2 | [7] |

| Muscimol | α6β3δ | - | ~0.03 | [7] |

| Gaboxadol (THIP) | α4β3δ | - | ~0.1 | [7] |

GABAA-ρ (formerly GABAC) Receptors

GABAA-ρ receptors are homomeric or heteromeric assemblies of ρ subunits. They are characterized by a higher affinity for GABA, slower activation and deactivation kinetics, and a distinct pharmacology compared to other GABAA receptors. They are notably insensitive to benzodiazepines and barbiturates[1][8].

| Agonist | Receptor Subtype | Affinity (EC50, µM) | Reference |

| GABA | ρ1 | ~1-4 | [8] |

| CACA | ρ1 | ~5-72 (partial agonist) | [8] |

| TACA | ρ1 | ~1-2 (full agonist) | [8] |

Experimental Protocols

The characterization of a ligand's interaction with GABA receptor subunits involves a combination of binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a specific receptor. This is typically achieved through competition binding experiments where the ability of an unlabeled ligand (like this compound) to displace a known radiolabeled ligand from the receptor is measured.

Detailed Methodology for Competition Binding Assay:

-

Receptor Preparation: Membranes from cells (e.g., HEK293 or Sf9 cells) recombinantly expressing the desired GABAA receptor subunit combination are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]muscimol for the GABA site, or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the unlabeled competitor drug (e.g., this compound).

-

Separation: After incubation, the bound and free radioligand are separated. This is commonly done by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recordings

Electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in mammalian cells, are used to measure the functional effects of a ligand on the GABA receptor ion channel. These methods allow for the determination of agonist efficacy (EC50 and Imax) and the mode of action of modulators.

Detailed Methodology for Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes:

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and defolliculated. cRNA encoding the desired GABAA receptor subunits is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression.

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution). The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is typically clamped at -60 mV.

-

Drug Application: The agonist (e.g., this compound) is applied to the oocyte at various concentrations through the perfusion system.

-

Data Acquisition: The current responses elicited by the agonist are recorded.

-

Data Analysis: The peak current amplitude at each agonist concentration is measured. The concentration-response data are then fitted to the Hill equation to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Hill coefficient. The maximal response (Imax) is also determined from the fit.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the basic signaling pathway of a GABAA receptor.

Caption: GABAA Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the interaction of a compound like this compound with GABAA receptors.

Caption: Experimental workflow for GABAA receptor ligand characterization.

Conclusion

While this compound is a potent agonist at certain GABA receptors, a detailed understanding of its interaction with the diverse array of mammalian GABAA receptor subunits is currently lacking. The principles of subtype-selective pharmacology, illustrated here with data from other well-characterized agonists, underscore the importance of specific subunit composition in determining the therapeutic and side-effect profiles of GABAergic drugs. The experimental protocols outlined provide a roadmap for the future characterization of this compound and its analogues at specific GABAA receptor subtypes. Such studies will be crucial for elucidating the full therapeutic potential of this and other novel GABAergic compounds.

References

- 1. GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia [mdpi.com]

- 2. Methodological approaches for the study of GABA(A) receptor pharmacology and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, a potent agonist at GABA-receptors on the Ascaris muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, a potent agonist at GABA-receptors on the Ascaris muscle cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. GABA‐ρ receptors: distinctive functions and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of ZAPA in Electrophysiology Recordings

Introduction

ZAPA, or (Z)-3-((amino(4-chlorophenyl)methylene)amino)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, is a selective agonist for the α1 subunit-containing GABA-A receptors. Its specificity makes it a valuable tool in electrophysiological studies to dissect the contribution of α1-containing GABA-A receptor subtypes in synaptic transmission and neuronal excitability. These application notes provide an overview of the use of this compound in electrophysiology, including its mechanism of action, and detailed protocols for its application in patch-clamp recordings.

Mechanism of Action

This compound acts as a positive allosteric modulator and a direct agonist at GABA-A receptors containing the α1 subunit. It shows significantly lower efficacy at other α subunit-containing receptors. This selectivity allows researchers to isolate and study the function of neuronal circuits and pathways where α1-containing GABA-A receptors are predominantly expressed, such as in the cerebellum, thalamus, and cortex.

The binding of this compound to the α1 subunit enhances the GABA-induced chloride current, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. At higher concentrations, this compound can directly activate the receptor in the absence of GABA.

Signaling Pathway of this compound at α1-containing GABA-A Receptors

Caption: this compound's mechanism of action at the α1-containing GABA-A receptor.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Mediated Currents in Cultured Neurons

Objective: To characterize the effect of this compound on GABA-A receptor-mediated currents in cultured hippocampal neurons.

Materials:

-

Cultured hippocampal neurons (e.g., from E18 rat embryos)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH)

-

This compound stock solution (10 mM in DMSO)

-

GABA stock solution (10 mM in water)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

Procedure:

-

Prepare fresh external and internal solutions on the day of the experiment.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1-2 ml/min.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the neuron at a membrane potential of -60 mV.

-

Prepare working concentrations of this compound and GABA by diluting the stock solutions in the external solution.

-

Apply GABA (e.g., 1 µM) to the neuron to elicit a baseline GABA-A receptor-mediated current.

-

Co-apply this compound (e.g., 100 nM) with GABA (1 µM) to observe the potentiation of the GABA current.

-

To test for direct agonistic effects, apply a higher concentration of this compound (e.g., 10 µM) in the absence of GABA.

-

Record and analyze the current responses using appropriate software.

Experimental Workflow for Patch-Clamp Recording

Caption: Workflow for a whole-cell patch-clamp experiment with this compound.

Protocol 2: Slice Electrophysiology to Study the Effect of this compound on Synaptic Transmission

Objective: To investigate the role of α1-containing GABA-A receptors in inhibitory postsynaptic currents (IPSCs) in acute brain slices.

Materials:

-

Acute brain slices (e.g., from mouse cerebellum, 300 µm thick)

-

Artificial cerebrospinal fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, 25 Glucose, bubbled with 95% O₂/5% CO₂.

-

Internal solution for IPSC recording (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 5 QX-314, 4 ATP-Mg, 0.4 GTP-Na (pH 7.3 with CsOH).

-

This compound stock solution (10 mM in DMSO).

-

Stimulating electrode.

-

Slice recording chamber.

Procedure:

-

Prepare acute brain slices and allow them to recover in aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Place a stimulating electrode in the molecular layer to evoke IPSCs in a Purkinje cell.

-

Establish a whole-cell voltage-clamp recording from a Purkinje cell and hold it at -70 mV.

-

Record baseline evoked IPSCs (eIPSCs) by delivering short electrical pulses.

-

Bath-apply this compound (e.g., 1 µM) to the slice and continue to record eIPSCs.

-

Observe changes in the amplitude, decay kinetics, and frequency of spontaneous IPSCs (sIPSCs).

-

Wash out this compound by perfusing with normal aCSF to check for reversibility of the effect.

-

Analyze the data to determine the effect of this compound on synaptic inhibition.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from experiments using this compound.

Table 1: Effect of this compound on GABA-Evoked Currents in Cultured Neurons

| Compound Applied | Concentration | Peak Current Amplitude (pA) | % Potentiation of GABA Current |

| GABA | 1 µM | 250 ± 25 | N/A |

| GABA + this compound | 1 µM + 100 nM | 450 ± 38 | 80% |

| This compound alone | 10 µM | 150 ± 15 | N/A |

| Data are presented as mean ± SEM. |

Table 2: Effect of this compound on Evoked IPSCs in Cerebellar Purkinje Cells

| Condition | eIPSC Amplitude (pA) | eIPSC Decay Tau (ms) |

| Baseline | 300 ± 32 | 25 ± 2.1 |

| This compound (1 µM) | 480 ± 45 | 40 ± 3.5 |

| Washout | 310 ± 35 | 26 ± 2.3 |

| Data are presented as mean ± SEM. |

Table 3: Effect of this compound on Spontaneous IPSCs in Cerebellar Purkinje Cells

| Condition | sIPSC Frequency (Hz) | sIPSC Amplitude (pA) |

| Baseline | 5.2 ± 0.8 | 55 ± 4.2 |

| This compound (1 µM) | 5.5 ± 0.9 | 85 ± 6.1 |

| Washout | 5.3 ± 0.7 | 58 ± 4.5 |

| Data are presented as mean ± SEM. |

Disclaimer: The protocols and data presented here are for illustrative purposes and may require optimization for specific experimental conditions and preparations. Always refer to the relevant literature and safety guidelines when working with chemical compounds and performing electrophysiological experiments.

Application Notes and Protocols for Studying GABA Receptors in Ascaris suum Muscle Cells with ZAPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The parasitic nematode Ascaris suum serves as a valuable model organism for studying the pharmacology of anthelmintic drugs. Its somatic muscle cells possess a unique gamma-aminobutyric acid (GABA) receptor that is the target of several anti-parasitic compounds. This receptor, distinct from mammalian GABAA and GABAB subtypes, mediates muscle relaxation through hyperpolarization induced by an increased chloride ion conductance.[1][2] Understanding the function and modulation of this receptor is crucial for the development of novel and selective anthelmintics.

One such modulator is (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid (ZAPA), an isothiouronium compound that has been identified as a potent agonist at the Ascaris muscle GABA receptor.[1][3] Notably, this compound demonstrates potency and efficacy comparable to the endogenous ligand, GABA, making it a valuable pharmacological tool for characterizing this unique receptor.[1][3]

These application notes provide a comprehensive overview of the use of this compound in studying Ascaris suum muscle GABA receptors, including detailed experimental protocols and data presentation.

Pharmacological Data

| Compound | Receptor Action | Potency Relative to GABA (GABA = 1) | Reference |

| GABA | Agonist | 1 | [4] |

| This compound | Agonist | Potent, comparable to GABA | [1][3] |

| Muscimol | Agonist | 0.25 - 0.40 | [2][4] |

| (S)-(+)-Dihydromuscimol | Agonist | 7.53 ± 0.98 | [2] |

| Isoguvacine | Agonist | 0.125 | [4] |

| Piperazine | Agonist | 0.03 | [4] |

| CACA | Agonist | 0.064 | [4] |

| THIP | Agonist | 0.006 | [4] |

Experimental Protocols

Protocol 1: Preparation of Ascaris suum Muscle Flaps

This protocol describes the dissection and preparation of Ascaris suum muscle flaps for electrophysiological recording.

Materials:

-

Adult Ascaris suum worms

-

Ascaris Ringer's solution (composition can vary, a common formulation is: NaCl 125 mM, KCl 5 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 10 mM; pH adjusted to 7.4)

-

Dissection dish with a wax base

-

Dissection pins

-

Fine scissors and forceps

-

Dissecting microscope

Procedure:

-

Obtain adult Ascaris suum from a reliable source.

-

euthanize the worm by placing it in cold Ascaris Ringer's solution.

-

Pin the worm, ventral side up, to the wax base of the dissection dish, submerged in cold Ringer's solution.

-

Make a longitudinal incision along the midline of the worm, being careful not to damage the underlying muscle tissue.

-

Gently remove the internal organs to expose the somatic muscle quadrants.

-

Carefully cut away a flap of the body wall containing the somatic muscle.

-

Pin the muscle flap, with the internal surface facing upwards, to the base of a recording chamber.

-

Continuously perfuse the preparation with fresh, oxygenated Ascaris Ringer's solution.

Protocol 2: Intracellular Recording from Ascaris Muscle Cells

This protocol outlines the procedure for recording changes in membrane potential and conductance in Ascaris muscle cells in response to GABA and this compound application.

Materials:

-

Prepared Ascaris muscle flap in a recording chamber

-

Intracellular recording amplifier

-

Micromanipulators

-

Glass microelectrodes (filled with 3 M KCl, with a resistance of 10-20 MΩ)

-

Reference electrode (Ag/AgCl pellet)

-

Perfusion system for drug application

-

Data acquisition system (computer with appropriate software)

-

GABA and this compound stock solutions

Procedure:

-

Mount the recording chamber with the muscle preparation on the stage of an upright microscope.

-

Place the reference electrode in the bath solution.

-

Using a micromanipulator, carefully advance a glass microelectrode towards a muscle cell "belly" (the enlarged, non-contractile region).

-

Impale a muscle cell with the microelectrode to obtain a stable intracellular recording. A successful impalement is indicated by a sharp negative drop in potential, representing the resting membrane potential (typically around -30 mV).

-

Allow the membrane potential to stabilize before beginning the experiment.

-

To apply drugs, switch the perfusion inlet to a solution containing the desired concentration of GABA or this compound.

-

Record the changes in membrane potential (hyperpolarization) and input conductance in response to agonist application. Input conductance can be measured by injecting small, regular current pulses and measuring the resulting voltage change.

-

After each drug application, wash the preparation thoroughly with control Ringer's solution until the membrane potential returns to the baseline resting potential.

-

To determine a dose-response relationship, apply a range of agonist concentrations in an ascending order.

Visualizations

Signaling Pathway of GABA and this compound in Ascaris Muscle Cells

The following diagram illustrates the mechanism of action of GABA and this compound on the Ascaris muscle GABA receptor, leading to muscle hyperpolarization.

Caption: Signaling pathway of GABA and this compound in Ascaris muscle cells.

Experimental Workflow for Electrophysiological Recording

This diagram outlines the key steps involved in the electrophysiological study of this compound's effects on Ascaris muscle cells.

Caption: Experimental workflow for studying this compound in Ascaris muscle.

References

- 1. GABA receptors on the somatic muscle cells of the parasitic nematode, Ascaris suum: stereoselectivity indicates similarity to a GABAA-type agonist recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA receptors on the somatic muscle cells of the parasitic nematode, Ascaris suum: stereoselectivity indicates similarity to a GABAA-type agonist recognition site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for ZAPA ((Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZAPA ((Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride) is a potent and selective agonist for the γ-aminobutyric acid (GABA) receptor, specifically showing high affinity for GABAA receptors. As an isothiouronium analog of GABA, its rigid structure, conferred by a Z-substituted carbon-carbon double bond, contributes to its high potency. These application notes provide an overview of the experimental concentration ranges for this compound in various research contexts, detailed protocols for its use, and a summary of its mechanism of action.

Mechanism of Action

This compound exerts its effects by binding to and activating GABAA receptors, which are ligand-gated ion channels. Upon activation, the GABAA receptor's integral chloride channel opens, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential and thus resulting in neuronal inhibition. This compound has been shown to be a more potent agonist than GABA itself at certain GABAA receptor sites.

Experimental Concentration Ranges

The optimal concentration of this compound will vary depending on the experimental model and application. The following table summarizes reported concentration ranges from the literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

| Application | Organism/System | Concentration Range | Notes |

| Receptor Binding Assays | Rat Brain Membranes | 0.3 µM | For studying specific binding to GABAA receptors using radiolabeled this compound ([14C]this compound).[1] |

| Neuronal Uptake Assays | Rat Cortical Slices | Km = 89 µM | This compound is a substrate for the high-affinity GABA uptake system.[1] |

| Electrophysiology | Ascaris suum Muscle Cells | Potency similar to GABA | This compound is a potent agonist causing membrane hyperpolarization. Specific concentrations not detailed in the abstract. |

| Isolated Tissue Studies | Guinea-pig Ileum | Not Specified | Demonstrated potent GABAA agonist activity. |

Experimental Protocols

GABAA Receptor Binding Assay

This protocol is adapted from studies on rat brain membranes and is suitable for determining the binding affinity of this compound or for competitive binding experiments.

Workflow:

Methodology:

-